CI Vat green 1

Description

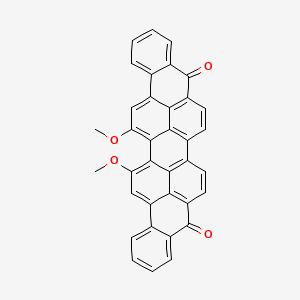

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKQCUPTNLTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044531 | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [MSDSonline] | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-58-5, 113255-70-2, 12663-53-5 | |

| Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI Vat Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT GREEN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C13513T4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. VAT GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Synthesis of C.I. Vat Green 1

For Researchers, Scientists, and Drug Development Professionals

C.I. Vat Green 1, also known by names such as Indanthren Brilliant Green B and Jade Green, is a complex organic compound widely utilized as a vat dye.[1][2] Its robust performance, including high color fastness against washing and light, has made it a significant dye in the textile industry for cellulose (B213188) fibers, and it also finds applications in coloring plastics, soap, and paper.[3][4] This technical guide provides an in-depth exploration of its chemical structure and synthesis, tailored for a scientific audience.

Chemical Structure and Identification

C.I. Vat Green 1 is a derivative of violanthrone (B7798473), which is a derivative of benzanthrone (B145504).[1][5] Its core structure is a large, polycyclic aromatic hydrocarbon. The systematic IUPAC name for C.I. Vat Green 1 is 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.[5][6]

Below is a summary of its key identifiers and properties.

| Identifier | Value | Reference |

| C.I. Name | Vat Green 1 | [7] |

| C.I. Number | 59825 | [7] |

| CAS Number | 128-58-5 | [5][6][7] |

| IUPAC Name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | [5][6] |

| Molecular Formula | C₃₆H₂₀O₄ | [5][6][7] |

| Molecular Weight | 516.55 g/mol | [5][6] |

| Appearance | Dark green powder | [7] |

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of C.I. Vat Green 1.

Caption: Chemical structure of C.I. Vat Green 1.

Synthesis of C.I. Vat Green 1

The synthesis of C.I. Vat Green 1 is a multi-step process that begins with the formation of benzanthrone, followed by its conversion to violanthrone (also known as dibenzanthrone), and subsequent functionalization.[8][9] Several manufacturing methods have been documented, with the most common pathway involving the methylation of 16,17-dihydroxyviolanthrone.[7]

Overall Synthesis Pathway

The synthesis can be broadly categorized into the following key stages:

-

Synthesis of Benzanthrone: Typically prepared from anthraquinone (B42736).

-

Formation of Violanthrone: Two molecules of benzanthrone are coupled.

-

Oxidation to 16,17-Dihydroxyviolanthrone: Introduction of hydroxyl groups onto the violanthrone core.

-

Methylation to C.I. Vat Green 1: The final step to yield the target molecule.

The following diagram outlines the logical workflow of the synthesis process.

Caption: Synthesis workflow for C.I. Vat Green 1.

Experimental Protocols

While precise industrial protocols are often proprietary, the following sections detail the established chemical transformations for each major step in the synthesis of C.I. Vat Green 1, based on available literature.

Step 1: Synthesis of Benzanthrone from Anthraquinone

Benzanthrone is commercially produced by the reaction of anthraquinone with glycerol in the presence of sulfuric acid and a reducing agent, typically iron powder.[10] This process involves the reduction of anthraquinone to anthrone, which then condenses with acrolein (formed from the dehydration of glycerol).[10][11]

Methodology:

-

Anthraquinone is dissolved in concentrated sulfuric acid.

-

A reducing agent, such as iron filings or copper powder, is added to the mixture to facilitate the reduction of anthraquinone.[10]

-

Glycerol is slowly introduced into the reaction vessel. The temperature is carefully controlled and gradually increased to approximately 120°C.

-

The reaction is maintained at this temperature for several hours to ensure complete condensation.

-

After cooling, the reaction mixture is poured into a large volume of boiling water, causing the crude benzanthrone to precipitate.

-

The precipitate is filtered, washed with a dilute sodium hydroxide (B78521) solution, and then with water until neutral, and finally dried.

-

Purification can be achieved through recrystallization from a suitable solvent like tetrachloroethane or by sublimation.[10]

Step 2: Dimerization of Benzanthrone to Violanthrone

Violanthrone is synthesized through the dehydrogenative coupling of two benzanthrone molecules.[9] This is typically achieved by an alkali fusion process.

Methodology:

-

Benzanthrone is treated with a strong base, such as potassium hydroxide, in an alcoholic medium (e.g., ethanol).[3][8]

-

The mixture is heated under reflux for several hours. This promotes the coupling of two benzanthrone molecules to form 2,2'-dibenzanthronyl as an intermediate.[8]

-

The intermediate is then subjected to a higher temperature, often in the presence of the alkali, to induce cyclization and form the violanthrone structure.

Step 3: Oxidation of Violanthrone to 16,17-Dihydroxyviolanthrone

The violanthrone molecule is oxidized to introduce two hydroxyl groups at the 16 and 17 positions.

Methodology:

-

The violanthrone product from the previous step is suspended in a suitable solvent, such as fuming sulfuric acid.[3]

-

An oxidizing agent, such as manganese dioxide (MnO₂), is added to the suspension.[3][7]

-

The reaction is allowed to proceed for a set duration, after which the dihydroxy derivative is isolated.

-

The product, 16,17-dihydroxyviolanthrone, is then washed and dried.

Step 4: Methylation of 16,17-Dihydroxyviolanthrone

The final step is the methylation of the hydroxyl groups to form the dimethoxy derivative, which is C.I. Vat Green 1.[7][8]

Methodology:

-

16,17-Dihydroxyviolanthrone is suspended in a high-boiling inert solvent, such as trichlorobenzene.[3]

-

A methylating agent is added to the mixture. Examples include dimethyl sulfate (B86663) or trifluoromethyl methyl sulfonate.[3]

-

The reaction is heated to drive the methylation to completion.

-

Upon completion, the reaction mixture is cooled, and the final product, C.I. Vat Green 1, is isolated by filtration.

-

The product is washed with a solvent to remove any unreacted starting materials and byproducts, and then dried.

One described method specifies using tetramethylammonium (B1211777) chloride with trifluoromethyl methyl sulfonate as the methylation agent in a trichlorobenzene solvent, followed by reduction with aniline (B41778) to yield the final product with a high total yield.[3]

This guide provides a foundational understanding of the chemical nature and synthesis of C.I. Vat Green 1. The described protocols are based on established chemical principles and published outlines, offering a strong basis for further research and development.

References

- 1. Vat Green 1 - Wikipedia [en.wikipedia.org]

- 2. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]

- 3. guidechem.com [guidechem.com]

- 4. Synthetic Process of Vat Green 1 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 5. medkoo.com [medkoo.com]

- 6. C.I. Vat Green 1 | SIELC Technologies [sielc.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. static.fibre2fashion.com [static.fibre2fashion.com]

- 9. Violanthrone - Wikipedia [en.wikipedia.org]

- 10. Benzanthrone synthesis - chemicalbook [chemicalbook.com]

- 11. Benzanthrone - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Properties of C.I. Vat Green 1

Introduction

C.I. Vat Green 1, also known by trade names such as Jade Green and Indanthren Brilliant Green B, is a synthetic organic dye belonging to the violanthrone (B7798473) class of compounds.[1][2] Its molecular structure is 16,17-Dimethoxydinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione.[3] As a vat dye, it is characterized by its insolubility in water in its oxidized pigmentary state.[4] For application, primarily in the textile industry for dyeing cellulosic fibers like cotton, it must first be converted to its water-soluble "leuco" form through alkaline reduction.[4][5] This technical guide provides a comprehensive overview of the known spectroscopic properties of C.I. Vat Green 1, detailed experimental protocols for its characterization, and a workflow for analysis. Information regarding its involvement in biological signaling pathways is absent from the current scientific literature, as its primary application is industrial rather than pharmaceutical.[6][7]

Data Presentation

The quantitative data available for C.I. Vat Green 1 is summarized in the tables below. It is important to note that while UV-Visible absorption data for the reduced leuco form is available, specific photoluminescence data such as emission maximum and quantum yield for C.I. Vat Green 1 are not prominently reported in the reviewed literature. However, other violanthrone derivatives are known to exhibit fluorescence.[8][9]

Table 1: General and Physical Properties of C.I. Vat Green 1

| Property | Value | Reference |

| C.I. Name | Vat Green 1 | [3] |

| C.I. Number | 59825 | [2] |

| CAS Number | 128-58-5 | [2] |

| Molecular Formula | C₃₆H₂₀O₄ | [2][3] |

| Molecular Weight | 516.54 g/mol | [2] |

| Physical Form | Dark green powder | [10] |

| Solubility | Insoluble in water, ethanol, chloroform. Soluble in hot tetrahydronaphthalene and slightly soluble in acetone (B3395972) and nitrobenzene. | [2][10] |

Table 2: Spectroscopic Properties of C.I. Vat Green 1

| Parameter | Value | Conditions | Reference |

| UV-Visible Absorption | |||

| λmax (Oxidized Form) | No distinct maximum; broad band observed. | In solution, scattering effects from insoluble particles interfere with measurement. | |

| λmax (Reduced "Leuco" Form) | 610 nm | In an alkaline solution of sodium hydrosulphite. | |

| Photoluminescence | |||

| Emission Maximum (λem) | Data not available in cited literature. | - | |

| Fluorescence Quantum Yield (ΦF) | Data not available in cited literature. | - |

Experimental Protocols

The following sections detail the methodologies for determining the key spectroscopic properties of C.I. Vat Green 1.

Protocol 1: Determination of UV-Visible Absorption Spectrum

This protocol describes the measurement of the UV-Vis absorption spectrum for both the insoluble (oxidized) and soluble leuco (reduced) forms of C.I. Vat Green 1.

1. Materials and Equipment:

-

C.I. Vat Green 1

-

A suitable organic solvent for the oxidized form (e.g., hot tetrahydronaphthalene) or an appropriate aqueous dispersion.

-

For the leuco form: Sodium hydroxide (B78521) (NaOH), sodium hydrosulfite (Na₂S₂O₄), and deionized water.

-

Dual-beam UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure for Oxidized Form:

-

Sample Preparation: Prepare a dilute dispersion of C.I. Vat Green 1 in the chosen solvent. Due to its insolubility, achieving a true solution may not be possible, and light scattering is expected.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as the blank. Place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill a second cuvette with the dye dispersion.

-

Spectrum Acquisition: Scan the sample across a wavelength range of 400–800 nm. The resulting spectrum is likely to be a broad band without a sharp maximum due to scattering.

3. Procedure for Reduced (Leuco) Form:

-

Preparation of Reducing Solution: Prepare an alkaline reducing bath by dissolving NaOH and sodium hydrosulfite in deionized water.

-

Vatting Process: Disperse a known quantity of C.I. Vat Green 1 in the alkaline solution. Gently heat (e.g., to 50-60 °C) to facilitate the reduction to the soluble blue-colored leuco form.[10]

-

Blank Measurement: Use the alkaline reducing solution without the dye as the blank.

-

Sample Measurement: Once the dye is fully reduced and dissolved, take an aliquot of the leuco dye solution and place it in a sample cuvette.

-

Spectrum Acquisition: Immediately scan the absorbance from 400–800 nm. Record the wavelength of maximum absorbance (λmax).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorescent compound, which can be applied to C.I. Vat Green 1 or its derivatives. This method requires a well-characterized fluorescent standard with a known quantum yield.

1. Materials and Equipment:

-

C.I. Vat Green 1 dissolved in a suitable solvent (e.g., one in which it is soluble and fluorescent).

-

Fluorescence standard with a known quantum yield (ΦF,ST) that absorbs at a similar excitation wavelength (e.g., Rhodamine 6G, Quinine Sulfate).

-

Spectrofluorometer with corrected emission spectra capabilities.

-

UV-Vis spectrophotometer.

-

1 cm path length quartz cuvettes.

-

High-purity solvent.

2. Methodology:

-

Select Excitation Wavelength: Choose an excitation wavelength where both the test sample and the standard have significant absorbance.

-

Prepare Stock Solutions: Prepare stock solutions of the C.I. Vat Green 1 sample (X) and the standard (ST) in the same solvent.

-

Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the excitation wavelength.

-

Measure Fluorescence Spectra: For each solution, record the corrected fluorescence emission spectrum using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Determine the slope (Gradient) of the resulting straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

-

Calculate the quantum yield of the sample (ΦF,X) using the following equation:

ΦF,X = ΦF,ST * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

ΦF,ST is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a dye such as C.I. Vat Green 1.

Caption: Workflow for Spectroscopic Characterization of a Fluorescent Dye.

References

- 1. Violanthrone - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. Vat Green 1 | C36H20O4 | CID 31410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. sozal.com.tr [sozal.com.tr]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. A novel NIR violanthrone derivative with high electron-deficiency: effect of fluorescence on dicyanomethylene substitution [journal.hep.com.cn]

- 10. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]

The Photophysical Landscape of CI Vat Green 1: A Technical Examination for Scientific Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Photophysical Characteristics of the Violanthrone (B7798473) Chromophore, with CI Vat Green 1 as a Central Reference.

General and Physicochemical Properties

This compound is a dark green powder with the chemical formula C36H20O4 and a molecular weight of 516.54 g/mol .[1][3] It is insoluble in water and common organic solvents like ethanol, chloroform, and toluene (B28343), but shows some solubility in high-boiling point solvents such as hot 1,2,3,4-tetrahydronaphthalene, nitrobenzene, and pyridine.[1][3]

| Property | Value | Source |

| CI Name | Vat Green 1 | [1][3] |

| CI Number | 59825 | [1][3] |

| CAS Number | 128-58-5 | [1][3] |

| Molecular Formula | C36H20O4 | [1][3] |

| Molecular Weight | 516.54 g/mol | [1][3] |

| Appearance | Dark green powder | [1][3] |

| Solubility | Insoluble in water, ethanol, chloroform, toluene. Soluble in hot 1,2,3,4-tetrahydronaphthalene, nitrobenzene, pyridine. | [1][3] |

Photophysical Characteristics of the Violanthrone Chromophore

The photophysical properties of violanthrone derivatives are dictated by their extended π-conjugated system. The core violanthrone structure exhibits absorption in the visible region, and its derivatives can be chemically modified to tune these properties.

Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum of a violanthrone monomer in toluene displays a characteristic broad absorption band in the visible region. A new absorption band can be observed in linked violanthrone dimers at approximately 500 nm, which is attributed to a transition from the HOMO-2 to the LUMO, where electron density is delocalized across the aromatic bridge.

While specific emission data for this compound is not available, a study on a novel near-infrared (NIR) violanthrone derivative demonstrated that chemical modification with electron-withdrawing groups can significantly shift the emission to the NIR region and enhance the fluorescence quantum yield. This suggests that the photophysical properties of this compound can be similarly modulated.

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Source |

| Violanthrone Monomer | Toluene | ~450-650 | Not Reported | |

| Violanthrone Dimer I | Toluene | ~500 | Not Reported |

Excited-State Dynamics

The excited-state dynamics of violanthrone derivatives are complex and can involve processes such as intersystem crossing to the triplet state. In a study of violanthrone-79 (B33473) (a related compound), the lifetime of the photo-prepared singlet state in toluene was determined to be 4.97 ns. The transient absorption spectrum of this species exhibits a stimulated emission feature at 1.84 eV and a broad ground-state bleach from about 1.9 eV upwards.

| Compound | Solvent | Excited State | Lifetime (τ) | Source |

| Violanthrone-79 | Toluene | Singlet (S1) | 4.97 ± 0.17 ns |

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the characterization of violanthrone derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the violanthrone derivative in a suitable solvent (e.g., toluene, benzonitrile) in a quartz cuvette.

-

Absorption Measurement: Acquire the UV-Vis absorption spectrum using a dual-beam spectrophotometer (e.g., Cary 50 Bio).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum using a fluorescence spectrometer (e.g., Cary Eclipse, Agilent Technologies). The excitation wavelength should be set at a value within the absorption band of the sample.

Femtosecond Transient Absorption Spectroscopy

Objective: To investigate the ultrafast excited-state dynamics of the compound.

Methodology:

-

Sample Preparation: Prepare a solution of the violanthrone derivative in a suitable solvent.

-

Pump-Probe Measurement: Utilize a pump-probe transient absorption spectroscopy setup. A femtosecond laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption as a function of time after excitation.

-

Data Analysis: The resulting data is used to determine the lifetimes of the excited states.

Conclusion

While a complete photophysical profile of this compound remains to be fully elucidated in the scientific literature, the analysis of its core violanthrone structure and related derivatives provides valuable insights into its expected behavior. The extended π-conjugation of the violanthrone system gives rise to absorption in the visible spectrum and the potential for fluorescence that can be tuned through chemical modification. The excited-state dynamics are characterized by nanosecond-scale lifetimes for the singlet state. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed investigations into the photophysical characteristics of this compound and other violanthrone-based molecules. Such studies will be crucial for unlocking the potential of this class of dyes in advanced scientific and technological applications beyond their traditional use in the textile industry.

References

CI Vat green 1 solubility in different organic solvents

An In-depth Technical Guide to the Solubility of CI Vat Green 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and a relative solubility series. Additionally, a detailed, generalized experimental protocol for determining dye solubility is provided, alongside logical diagrams to illustrate the experimental workflow.

Introduction to this compound

This compound, with the CAS number 128-58-5, is a large, polycyclic aromatic organic compound used as a vat dye.[1] Its chemical structure, 16,17-dimethoxydinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, contributes to its high stability and its generally low solubility in common solvents.[1][2] Understanding its solubility is crucial for various applications beyond textile dyeing, including in materials science and potentially in drug development, where solution-phase processing is often required.

Solubility of this compound in Organic Solvents

Data Presentation: Qualitative and Relative Solubility

| Solvent | Solubility Description | Temperature | Citation |

| 1,2,3,4-Tetrahydronaphthalene | Soluble | Hot | [3][4][5][6] |

| Dimethylformamide (DMF) | Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [7] |

| Acetone | Slightly Soluble | Not Specified | [3][4][5][6] |

| 2-Chlorophenol | Slightly Soluble | Not Specified | [3][4][5][6] |

| Nitrobenzene | Slightly Soluble | Not Specified | [3][4][5][6] |

| Pyridine | Slightly Soluble | Hot | [3][4][5][6] |

| Dioxane | Soluble (relative) | Not Specified | [2] |

| Monoethanolamine | Soluble (relative) | Not Specified | [2] |

| Cyclohexylamine (B46788) | Soluble (relative) | Not Specified | [2] |

| Glycol Monoethyl Ether | Soluble (relative) | Not Specified | [2] |

| Benzene (B151609) | Soluble (relative) | Not Specified | [2] |

| Diethylamine (B46881) | Soluble (relative) | Not Specified | [2] |

| Water | Insoluble | Not Specified | [3][4][5][6] |

| Ethanol | Insoluble | Not Specified | [3][4][5][6] |

| Chloroform | Insoluble | Not Specified | [3][4][5][6] |

| Toluene | Insoluble | Not Specified | [3][4][5][6] |

A study by Blackburn and Duffield (1987) established a relative order of solubility for this compound in a range of organic solvents, which increases as follows: diethylamine < benzene < glycol monoethyl ether < cyclohexylamine < monoethanolamine < dioxane < dimethylformamide.[2]

Experimental Protocols: Determination of Dye Solubility

While specific experimental details for the determination of this compound solubility are scarce, a general and robust method based on UV-Vis spectrophotometry can be employed. This method is widely applicable for colored compounds.

General Protocol for Solubility Determination via UV-Vis Spectrophotometry

This protocol outlines the steps to determine the solubility of a dye like this compound in a given organic solvent.

Objective: To determine the saturation concentration of the dye in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or solvent-compatible)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the linear regression equation (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that not all of the dye dissolves.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high absorbance readings.

-

If the absorbance of the filtered saturated solution is expected to be outside the linear range of the calibration curve, dilute it with a known volume of the solvent.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the dye in the (diluted) saturated solution from its absorbance.

-

If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Logical Relationship for Solubility Data Application

Caption: Decision-making process for solvent selection based on solubility data.

References

- 1. Vat Green 1 - Wikipedia [en.wikipedia.org]

- 2. sdc.org.uk [sdc.org.uk]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. VAT GREEN 1|CAS NO.128-58-5 [chinainterdyes.com]

- 5. indiamart.com [indiamart.com]

- 6. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]

- 7. medkoo.com [medkoo.com]

The Enduring Legacy of Jade Green: A Technical Guide to the Historical Development and Discovery of CI Vat Green 1

Introduction

CI Vat Green 1, known colloquially as Jade Green, stands as a landmark achievement in the history of synthetic dyes. Its discovery in the early 20th century marked a pivotal moment, offering for the first time a vibrant, lightfast green hue that revolutionized the textile industry. This technical guide provides an in-depth exploration of the historical development, discovery, and chemical synthesis of this iconic dyestuff. Aimed at researchers, scientists, and professionals in drug development, this document details the key scientific milestones, experimental protocols, and quantitative data associated with this compound, providing a comprehensive resource on its enduring legacy.

Historical Context and Discovery

The quest for a stable and brilliant green dye was a significant challenge for chemists in the late 19th and early 20th centuries. While the synthesis of mauveine by William Henry Perkin in 1856 had ushered in the age of synthetic dyes, a green dye with excellent fastness properties remained elusive. The breakthrough came in 1920 from the laboratories of Scottish Dyes Ltd. in Grangemouth, Scotland.[1] This new dye, initially marketed under the trade name Caledon Jade Green, was the first synthetic green vat dye to exhibit exceptional lightfastness, a property that dramatically changed public perception of color longevity in textiles.[1]

The discovery was a culmination of the pioneering work on anthraquinoid vat dyes that began with René Bohn's synthesis of indanthrone (B1215505) blue in 1901.[1] The team at Scottish Dyes Ltd., which would later become part of Imperial Chemical Industries (ICI), built upon this foundation to create the complex molecular architecture of this compound.

Chemical Structure and Properties

This compound is chemically identified as 16,17-dimethoxydinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione. It is a derivative of benzanthrone (B145504) and possesses a large, planar polycyclic aromatic ketone structure.[2] This extensive conjugated system is responsible for its intense color and remarkable stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CI Name | Vat Green 1 |

| CI Number | 59825 |

| CAS Number | 128-58-5 |

| Molecular Formula | C₃₆H₂₀O₄ |

| Molecular Weight | 516.55 g/mol [3][4] |

| Appearance | Dark green solid/powder[2] |

| Solubility | Insoluble in water; soluble in a solution of sodium hydrosulfite in alkali (leuco form) |

As a vat dye, this compound is applied to cellulosic fibers such as cotton in a soluble, reduced "leuco" form. This is achieved by treatment with a reducing agent, typically sodium hydrosulfite, in an alkaline solution. The soluble leuco form penetrates the fiber, and subsequent oxidation, either by air or chemical oxidants, regenerates the insoluble pigment, trapping it within the fiber matrix. This process imparts excellent wash and light fastness to the dyed fabric.

Synthesis of this compound

The most common industrial synthesis of this compound commences with benzanthrone, a readily available coal-tar derivative. The overall process can be broken down into three key stages:

-

Dimerization of Benzanthrone: Formation of 2,2'-dibenzanthronyl.

-

Oxidative Cyclization: Conversion of 2,2'-dibenzanthronyl to 16,17-dihydroxyviolanthrone.

-

Methylation: Formation of the final product, 16,17-dimethoxydibenzanthrone (this compound).

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps. It is important to note that these protocols are compiled from various sources, including patents and technical literature, and may require optimization for specific laboratory conditions.

The dimerization of benzanthrone is typically achieved through an oxidative coupling reaction.

-

Methodology:

-

Purified benzanthrone (200 parts) is dissolved in 100% sulfuric acid (2000 parts).

-

The solution is cooled to between -5°C and 0°C.

-

Manganese dioxide (81.6%, 370 parts) is added portion-wise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred at this temperature for approximately 20 hours until the reaction is complete.

-

The reaction mass is then discharged into a solution of water (5000 parts) and sodium bisulfite (370 parts).

-

Concentrated sulfuric acid (400 parts) is added, and the slurry is heated to boiling.

-

The precipitated 2,2'-dibenzanthronyl is isolated by filtration, washed with water until neutral, and dried.

-

Table 2: Quantitative Data for the Synthesis of 2,2'-Dibenzanthronyl

| Parameter | Value | Reference |

| Starting Material | Benzanthrone | [5] |

| Reagents | Sulfuric acid, Manganese dioxide, Sodium bisulfite | [5] |

| Reaction Temperature | -5 to 5°C | [5] |

| Reaction Time | ~20 hours | [5] |

| Yield | ~70% (ash-free basis) | [5] |

This step involves the oxidative cyclization of the dibenzanthronyl intermediate. An improved process described in a patent focuses on a two-step oxidation and reduction sequence to achieve higher yields.

-

Methodology:

-

2,2'-Dibenzanthronyl is oxidized in a sulfuric acid medium (80-90% H₂SO₄) using manganese dioxide to form 16,17-dioxodibenzanthrone.

-

The reaction mixture is then treated with a metal powder (e.g., aluminum, zinc, iron, or copper) to reduce the 16,17-dioxodibenzanthrone to 16,17-dihydroxydibenzanthrone.

-

The reduction is carried out at a controlled temperature of 10-15°C.

-

The final product is isolated by filtration.

-

Table 3: Quantitative Data for the Synthesis of 16,17-Dihydroxyviolanthrone

| Parameter | Value | Reference |

| Starting Material | 2,2'-Dibenzanthronyl | |

| Reagents | Sulfuric acid, Manganese dioxide, Metal powder (e.g., Al) | |

| Reaction Temperature | 10-15°C (for reduction) | |

| Yield Improvement | 32% greater than previous methods |

The final step is the methylation of the dihydroxy intermediate.

-

Methodology:

-

The filter cake of 16,17-dihydroxydibenzanthrone is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl p-toluene sulfonate.

-

The reaction is typically carried out in the presence of a base to facilitate the etherification.

-

The crude this compound is then isolated, purified, and formulated as a dye paste or powder.

-

Table 4: Quantitative Data for the Methylation of 16,17-Dihydroxyviolanthrone

| Parameter | Value | Reference |

| Starting Material | 16,17-Dihydroxyviolanthrone | |

| Methylating Agent | Dimethyl sulfate | |

| Yield | ~98.6% (crude) |

Characterization

The characterization of this compound and its intermediates is crucial for quality control and research purposes. Standard analytical techniques are employed to confirm the structure and purity of the compounds.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The spectrum would show absorptions for C-H stretching of the aromatic rings, C=O stretching of the quinone system, and C-O stretching of the methoxy (B1213986) groups.

-

UV-Visible (UV-Vis) Spectroscopy: In its reduced leuco form, this compound shows a distinct absorption maximum, which is utilized in dyeing control processes. The insoluble pigment form in solution can lead to light scattering, but in a completely reduced state, an absorption peak around 610 nm is observed.

-

Chromatography: High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of this compound and for separating it from any impurities or isomers.

Conclusion

This compound, or Jade Green, represents a significant milestone in the field of synthetic chemistry. Its discovery not only provided a much-needed stable green dye but also spurred further research into the complex chemistry of anthraquinoid colorants. The synthesis of this dye, involving a multi-step process from benzanthrone, showcases the ingenuity of early 20th-century industrial chemistry. This technical guide has provided a comprehensive overview of the historical context, discovery, and detailed synthetic pathways of this compound, offering a valuable resource for scientists and researchers in the field. The enduring popularity of this vibrant and robust dye is a testament to its pioneering role in the world of color.

References

- 1. benchchem.com [benchchem.com]

- 2. Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione [dyestuffintermediates.com]

- 3. medkoo.com [medkoo.com]

- 4. US2413507A - Process for the manufacture of dibenzanthronyls - Google Patents [patents.google.com]

- 5. US2785187A - Manufacture of dihydroxydibenzanthrone - Google Patents [patents.google.com]

CAS number and safety information for CI Vat green 1

An In-depth Technical Guide to C.I. Vat Green 1: CAS Number, Safety, and Handling

This technical guide provides comprehensive information on C.I. Vat Green 1, intended for researchers, scientists, and professionals in drug development. It covers the chemical's identification, physical and chemical properties, detailed safety information, and handling protocols.

Chemical Identification

C.I. Vat Green 1 is an organic compound used as a vat dye.[1] It is a derivative of benzanthrone.[1]

| Identifier | Value | Reference |

| Chemical Name | 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | [1] |

| C.I. Name | Vat Green 1 | [2][3][4] |

| CAS Number | 128-58-5 | [1][2][3][4] |

| C.I. Number | 59825 | [1][5] |

| Synonyms | 7-Dimethoxyviolanthrone, Sandothrene Brilliant Green NBF, Vat Brilliant Green FFB | [1][5] |

Physicochemical Properties

Vat Green 1 is a variegated dark green powder.[6] It is generally insoluble in water, alcohol, chloroform, and toluene, but soluble in hot tetrahydronaphthalene and slightly soluble in acetone (B3395972) and nitrobenzene.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₃₆H₂₀O₄ | [1][2][3][4] |

| Molecular Weight | 516.54 g/mol | [2][3][6][7] |

| Appearance | Green to dark green solid powder | [6][7][8] |

| Decomposition | When heated to decomposition, it emits acrid smoke and fumes. | [8] |

Safety and Hazard Information

C.I. Vat Green 1 is considered an irritant and may be harmful if not handled properly.[7][8]

GHS Classification

According to aggregated GHS information, C.I. Vat Green 1 is classified as follows, though some reports indicate it does not meet GHS hazard criteria:

| Hazard Class | Code | Description | Reference |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [8] |

Toxicological Data

Toxicological data is limited, but available studies indicate the following values:

| Test | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Intraperitoneal | 2600 mg/kg | [8] |

| TL₅₀ (Median Tolerance Limit) | Fathead Minnow (Pimephales promelas) | Aquatic | > 180 mg/L over 24, 48, & 96 hrs | [8] |

| IC₅₀ (50% Inhibition Concentration) | - | Respiration Rate | > 100 mg/L | [8] |

Health Effects

-

Eye Contact : Causes serious eye irritation.[8] Dust may lead to irritation and inflammation.[7]

-

Skin Contact : Prolonged or repeated contact may cause skin irritation in sensitive individuals.[7]

-

Inhalation : May cause irritation of the respiratory tract.[7][9]

-

Ingestion : Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[7]

Experimental Protocols

Detailed experimental protocols are not fully available in the cited literature. However, references to the studies from which toxicological data were obtained are provided below.

-

Acute Toxicity in Fathead Minnows : The TL₅₀ value is cited from the study: Little LW et al; Acute Toxicity of Selected Commercial Dyes to Fathead Minnow & Evaluation of Biological Treatment for Reduction of Toxicity; Eng Bull Purdue Univ, Eng Ext Ser 145(1) 524 (1974).[8] The general protocol for such a study involves exposing the fish to various concentrations of the chemical in water for a specified period (in this case, up to 96 hours) and observing the survival rate to determine the concentration at which 50% of the fish survive.[8]

-

Acute Toxicity in Rats : The intraperitoneal LD₅₀ in rats is listed in ChemIDplus and the Hazardous Substances Data Bank (HSDB).[8] A typical protocol for an LD₅₀ study involves administering different doses of the substance to groups of animals and monitoring them for a set period to determine the dose that is lethal to 50% of the population. At lethal doses, C.I. Vat Green 1 was observed to cause depressed activity and ataxia in rats.[8]

Handling and Safety Precautions

A systematic approach to handling C.I. Vat Green 1 is crucial to minimize exposure and ensure laboratory safety.

Caption: Workflow for Safe Handling of C.I. Vat Green 1.

Engineering Controls

-

Use in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Employ local exhaust ventilation or other engineering controls to manage airborne levels.[7]

-

Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)

-

Skin Protection : Use chemical-resistant rubber gloves.[7][10]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator or equivalent.[9][10]

First Aid Measures

-

After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[7][9]

-

After Skin Contact : Wash the affected area with plenty of soap and water.[7][9]

-

After Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[7][9]

-

After Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[7][9]

Storage and Stability

-

Storage Conditions : Store in a cool, dry, dark, and well-ventilated place.[1][3][5][7] Keep containers tightly closed and protected from light.[7][11] Recommended short-term storage is at 0-4°C and long-term at -20°C.[1]

-

Stability : The product is stable under normal temperatures and pressures.[7]

-

Incompatibilities : Avoid strong oxidizing and reducing agents.[7]

-

Hazardous Decomposition Products : Thermal decomposition may produce irritating and toxic fumes and gases, including carbon oxides.[7][8]

Accidental Release Measures

-

Personal Precautions : Use proper personal protective equipment. Avoid breathing dust and prevent dust formation.[9][10]

-

Cleanup Procedures : Vacuum or sweep up the material and place it into a suitable, closed container for disposal. Avoid actions that create dust.[7][9][10]

-

Environmental Precautions : Do not let the product enter drains or surface waters.[10]

References

- 1. medkoo.com [medkoo.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I.Vat green 1 | 128-58-5 | FV41513 | Biosynth [biosynth.com]

- 4. Vat Dyes [m.chemicalbook.com]

- 5. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]

- 6. Vat Green 1 | 128-58-5 [chemicalbook.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. C.I. Vat Green 1 | C36H20O4 | CID 31410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. dyespigments.net [dyespigments.net]

- 11. medchemexpress.com [medchemexpress.com]

Molecular weight and formula of CI Vat green 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CI Vat Green 1, a synthetic dye with a complex polycyclic aromatic structure. This document details its chemical and physical properties, provides a protocol for its synthesis, and touches upon its limitedly explored biological activities, offering insights for researchers in chemistry, materials science, and drug development.

Core Properties and Formula

This compound, also known by its Colour Index number 59825, is a member of the violanthrone (B7798473) class of dyes. Its chemical identity is well-established, and its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₂₀O₄ | [1] |

| Molecular Weight | 516.54 g/mol | [1] |

| Exact Mass | 516.1362 u | [2] |

| CAS Number | 128-58-5 | [2] |

| Common Synonyms | Vat Green 1, 16,17-Dimethoxyviolanthrone, Jade Green, Vat Brilliant Green FFB, Caledon Jade Green | [3][4] |

| IUPAC Name | 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | [2] |

| Appearance | Dark green powder |

Physicochemical Characteristics

This compound is practically insoluble in water, ethanol, chloroform, and toluene.[5] It exhibits slight solubility in acetone, o-chlorophenol, nitrobenzene, and hot pyridine, and is soluble in hot 1,2,3,4-tetrahydronaphthalene.[5] In concentrated sulfuric acid, it forms a red-purple solution, from which a green precipitate forms upon dilution.[5]

The dye undergoes a characteristic color change upon reduction, a key feature of vat dyes. In an alkaline reduction, its leuco form is blue, while in an acidic reduction, the leuco form appears bright red.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common pathway involves the methylation of 16,17-dihydroxyviolanthrone (B89487). A detailed laboratory-scale protocol based on described manufacturing methods is provided below.

Objective: To synthesize this compound (16,17-dimethoxyviolanthrone) from 16,17-dihydroxyviolanthrone.

Materials:

-

16,17-dihydroxyviolanthrone

-

Dimethyl sulfate (B86663) (methylation agent)

-

Potassium hydroxide (B78521) (base)

-

Trichlorobenzene (solvent)

-

Methanol (B129727) (for precipitation and washing)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1.5 parts of 16,17-dihydroxyviolanthrone to 6 parts of trichlorobenzene.

-

Addition of Base: Slowly add a stoichiometric excess of potassium hydroxide to the suspension while stirring under a nitrogen atmosphere.

-

Methylation: Gently heat the mixture to approximately 80-100°C. Add a slight excess of dimethyl sulfate dropwise to the reaction mixture.

-

Reaction: Maintain the reaction at a reflux temperature for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing an excess of methanol to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake sequentially with methanol and then with deionized water to remove unreacted reagents and byproducts.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

Potential Biological Activity and Toxicological Profile

While primarily used as a dye, some research suggests potential biological interactions of this compound that may be of interest to drug development professionals. It has been reported to react with polymorphonuclear leucocytes, leading to the production of free radicals. This finding suggests a potential for this molecule to modulate inflammatory responses, although this has not been extensively studied.

Toxicological data indicates that this compound may cause serious eye irritation.[5] Acute toxicity studies in fish (Pimephales promelas) have shown a high LC50 value, suggesting low acute aquatic toxicity.[5]

Manufacturing and Application Workflow

The general manufacturing process for this compound involves multiple steps starting from benzanthrone. This workflow is crucial for understanding the synthesis and potential impurities.

Caption: Manufacturing workflow for this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential modifications could open new avenues for its use beyond the textile industry.

References

A Theoretical and Computational Chemistry Deep Dive into C.I. Vat Green 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Green 1, a member of the anthraquinone (B42736) dye family, is a commercially significant compound known for its vibrant color and stability. While its synthesis and application are well-documented, a comprehensive understanding of its molecular properties and behavior at a quantum level remains an area ripe for exploration. This technical whitepaper outlines a robust theoretical and computational framework for the in-depth study of C.I. Vat Green 1. By leveraging a suite of computational chemistry techniques, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the electronic structure, spectroscopic properties, and reactivity of this complex dye. This guide provides detailed hypothetical protocols for such computational experiments and presents the expected quantitative data in a structured format, offering a roadmap for future research into the molecular intricacies of C.I. Vat Green 1 and its derivatives.

Introduction

C.I. Vat Green 1, with the chemical formula C₃₆H₂₀O₄, is a large, polycyclic aromatic compound.[1] Its molecular structure, characterized by an extended π-conjugated system, is the primary determinant of its distinct color and chemical properties.[2] Understanding the relationship between the structure of C.I. Vat Green 1 and its function requires a detailed investigation of its electronic and geometric properties. Computational chemistry provides a powerful, non-invasive toolkit to probe these characteristics at the atomic level, offering insights that are often difficult or impossible to obtain through experimental methods alone.

This whitepaper presents a hypothetical, yet scientifically rigorous, computational workflow for the comprehensive analysis of C.I. Vat Green 1. The methodologies described herein are based on established quantum chemical methods widely used in materials science and drug discovery.

Molecular Properties of C.I. Vat Green 1

A foundational step in the computational analysis of any molecule is the determination of its fundamental molecular properties. These data points provide a baseline for more advanced calculations and can be correlated with experimental observations.

| Property | Value | Source |

| Molecular Formula | C₃₆H₂₀O₄ | [1] |

| Molar Mass | 516.55 g/mol | [1] |

| CAS Number | 128-58-5 | |

| Synonyms | Jade Green, Indanthren Brilliant Green B | [1] |

Computational Methodology: A Detailed Protocol

The following section outlines a detailed protocol for the theoretical and computational study of C.I. Vat Green 1. This workflow is designed to provide a comprehensive understanding of the molecule's structural, electronic, and spectroscopic properties.

Geometry Optimization

The first and most critical step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure.

-

Protocol:

-

The initial structure of C.I. Vat Green 1 can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

The pre-optimized structure is then subjected to a full geometry optimization using Density Functional Theory (DFT).

-

A suitable functional, such as B3LYP, which has a good track record for organic molecules, should be employed.

-

A basis set of at least 6-31G(d,p) quality is recommended to provide a good balance between accuracy and computational cost.

-

The optimization should be performed in the gas phase to represent an isolated molecule.

-

Frequency calculations must be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

-

Protocol:

-

A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.

-

From this calculation, various electronic properties can be extracted, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and charge distribution within the molecule.

-

-

Spectroscopic Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules.

-

Protocol:

-

A TD-DFT calculation is performed on the optimized geometry of C.I. Vat Green 1.

-

The same functional and basis set as the geometry optimization should be used.

-

The calculation should request the computation of a sufficient number of excited states to cover the visible and near-UV regions of the spectrum.

-

The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition.

-

The simulated spectrum can then be plotted as oscillator strength versus wavelength and compared to experimental UV-Vis spectra.

-

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the computational protocols described above. The values presented are hypothetical and serve as an illustration of the expected output.

Table 1: Calculated Electronic Properties of C.I. Vat Green 1

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 3.3 eV | Relates to the molecule's stability and color. |

| Dipole Moment | 1.2 Debye | Provides information on the overall polarity. |

Table 2: Simulated Spectroscopic Data for C.I. Vat Green 1

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 650 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 480 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 350 | 0.30 | HOMO → LUMO+1 |

Visualization of Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the computational study outlined in this whitepaper.

References

Unveiling the Photophysical Characteristics of C.I. Vat Green 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data

Quantitative data on the quantum yield and extinction coefficient for C.I. Vat Green 1 are not explicitly found in surveyed literature. However, data from a closely studied violanthrone (B7798473) derivative, Violanthrone-79 (V79), offers a valuable point of reference due to the shared core chromophore. These values provide an approximation of the expected photophysical behavior of C.I. Vat Green 1.

| Parameter | Value (for Violanthrone-79) | Wavelength (nm) | Solvent |

| Molar Extinction Coefficient (ε) | 27,600 M⁻¹cm⁻¹[1] | 635[1] | Toluene[1] |

| Fluorescence Quantum Yield (Φf) | Not Reported | - | - |

Note: The Molar Extinction Coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. The absence of a reported fluorescence quantum yield for V79 in the cited source is noted. For many vat dyes, the quantum yield of fluorescence is often low due to efficient non-radiative decay pathways.

The Vat Dyeing Mechanism: A Chemical Pathway

Vat dyes, including C.I. Vat Green 1, are applied to substrates like cotton through a distinct chemical process. This process relies on the reversible reduction and oxidation of the dye molecule. The insoluble pigment form is first converted to a soluble "leuco" form, which can penetrate the fibers of the substrate. Subsequent oxidation then traps the insoluble pigment within the fibers, leading to a durable coloration.[2][3][4][5][6]

Caption: The chemical workflow of the vat dyeing process.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the molar extinction coefficient and fluorescence quantum yield of dyes like C.I. Vat Green 1.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using spectrophotometry and is based on the Beer-Lambert law.[7][8][9]

Objective: To calculate the molar extinction coefficient of the dye at its wavelength of maximum absorbance (λmax).

Materials:

-

High-purity C.I. Vat Green 1

-

Spectroscopy-grade solvent (e.g., Toluene)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the dry dye and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.[10][11]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in the micromolar range, to create solutions of varying known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength to scan across a range to determine the λmax of the dye.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer at the determined λmax.

-

Absorbance Measurement: Measure the absorbance of each of the diluted dye solutions at the λmax. Ensure the absorbance values fall within the linear range of the instrument, typically between 0.1 and 1.0.[11]

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, as dictated by the Beer-Lambert law (A = εlc), where 'l' is the path length of the cuvette.

-

The molar extinction coefficient (ε) is the slope of this line divided by the path length of the cuvette (slope = εl).[9]

-

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard with a known quantum yield.[12][13][14][15]

Objective: To calculate the fluorescence quantum yield of the sample dye relative to a standard.

Materials:

-

High-purity sample dye (e.g., C.I. Vat Green 1)

-

Fluorescence standard with a known quantum yield in the same spectral region

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the fluorescence standard in the same solvent. The absorbances of these solutions should be kept low (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[15]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Excite the sample and standard solutions at the same wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.[16]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where:

-

Φr is the quantum yield of the reference standard.

-

ms and mr are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.[13][16]

-

ηs and ηr are the refractive indices of the sample and reference solutions (if the solvents are different, which is generally avoided).[13]

-

-

Caption: Workflow for determining fluorescence quantum yield.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. longwayeducation.com [longwayeducation.com]

- 3. Vat dye - Wikipedia [en.wikipedia.org]

- 4. sdinternational.com [sdinternational.com]

- 5. textilelearner.net [textilelearner.net]

- 6. textilelearner.net [textilelearner.net]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 9. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. agilent.com [agilent.com]

- 14. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrochemical Behavior of CI Vat Green 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of CI Vat Green 1 (also known as 16,17-dimethoxyviolanthrone), a significant member of the violanthrone (B7798473) class of vat dyes. While direct and extensive electrochemical data for this compound in aqueous media is limited in publicly available literature, this guide synthesizes information from closely related analogs and the broader principles of vat dye electrochemistry to offer valuable insights for researchers in textile chemistry, materials science, and drug development.

Core Principles of Vat Dye Electrochemistry

Vat dyes, in their oxidized pigmentary form, are insoluble in water. Their application in dyeing processes necessitates a reduction to a water-soluble "leuco" form. This transformation, traditionally achieved using chemical reducing agents like sodium dithionite (B78146) in a highly alkaline "vat," can be performed electrochemically. This electrochemical approach offers a more sustainable and controllable alternative, minimizing the environmental impact associated with chemical reducing agents.

The fundamental electrochemical process involves the reversible reduction of the quinone functionalities within the dye's molecular structure to hydroquinone (B1673460) anions. This is a multi-electron and multi-proton process, making it highly dependent on the pH of the solution.

Electrochemical Behavior of the Violanthrone Core

Direct electrochemical studies on this compound in aqueous solutions are not extensively documented. However, research on a closely related analog, 16,17-dihydroxyviolanthrone (B89487), in a non-aqueous solvent provides significant insights into the redox behavior of the violanthrone core.

A study involving cyclic voltammetry of 16,17-dihydroxyviolanthrone in dry dimethylformamide (DMF) containing 100 mM tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte revealed two fairly reversible reduction waves. These are attributed to the reduction of the two carbonyl groups in the violanthrone structure. Additionally, a quasi-reversible oxidation event was observed.

Quantitative Electrochemical Data for 16,17-dihydroxyviolanthrone

The following table summarizes the key electrochemical data obtained for 16,17-dihydroxyviolanthrone, which serves as a valuable proxy for understanding the electrochemical properties of this compound.

| Parameter | Value (vs. Ferrocenium/Ferrocene) | Description |

| First Reduction Potential (Ered1) | -1.4 V | Corresponds to the reduction of one of the carbonyl moieties. |

| Second Reduction Potential (Ered2) | -1.6 V | Corresponds to the reduction of the second carbonyl moiety. |

| Mid-point Oxidation Potential (Eox(mid)) | ~ -0.4 V | Represents the quasi-reversible oxidation of the dihydroxyviolanthrone. |

Note: These values were obtained in a non-aqueous solvent and may differ in an aqueous alkaline medium typical for vat dyeing.

Proposed Electrochemical Reduction Pathway of this compound